

An In-depth Technical Guide to the Solubility of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc orotate dihydrate

Cat. No.: B13150764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **zinc orotate dihydrate** in various solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document synthesizes available data, presents detailed experimental protocols for solubility determination, and offers visualizations of key processes.

Introduction to Zinc Orotate Dihydrate

Zinc orotate dihydrate is a salt of zinc and orotic acid (formerly known as vitamin B13). It is utilized in nutritional supplements and pharmaceuticals as a source of zinc. The bioavailability of zinc from this salt is a subject of interest in nutritional science and medicine. A critical physicochemical property influencing its absorption and formulation is its solubility.

Solubility Profile of Zinc Orotate Dihydrate

The solubility of a substance is a fundamental parameter that dictates its dissolution rate and, consequently, its bioavailability. Based on available literature, **zinc orotate dihydrate** is generally characterized as having low solubility in aqueous and common organic solvents.

Qualitative Solubility

Multiple sources consistently describe **zinc orotate dihydrate** as "practically insoluble" or "hardly soluble" in water and 96% ethanol.^{[1][2][3]} It is also reported to be practically insoluble

in ether.[\[1\]](#)[\[2\]](#) One study referred to zinc orotate as an "insoluble organic salt".[\[4\]](#)

Quantitative Solubility Data

Quantitative solubility data for **zinc orotate dihydrate** is sparse and presents some contradictions in the existing literature. The available data, along with that of structurally similar metal orotates for comparative purposes, is summarized in the table below.

Compound	Solvent	Temperature	Solubility	Reference
Zinc Orotate Dihydrate	Water	25 °C	~211.4 g/L (estimated)	[5]
Magnesium Orotate	Water	Not Specified	~12 mg/L	[1]
Lithium Orotate	Cold Water	Not Specified	Insoluble	[6] [7]
Lithium Orotate	Hot Water	Not Specified	Slightly Soluble	[6] [7]
Lithium Orotate	Water	17 °C	12.8 g/L (1.28%)	[7]
Lithium Orotate	Water	100 °C	23.4 g/L (2.34%)	[7]
Calcium Orotate	Water	Not Specified	Very easily soluble / Hardly soluble	[3] [8]

Note: The estimated high solubility of **zinc orotate dihydrate** in water from a single source appears to be an outlier when compared to the repeated qualitative descriptions of its poor solubility and the quantitative data for other divalent metal orotates like magnesium orotate.[\[1\]](#) [\[5\]](#) Researchers should approach this value with caution and prioritize experimental determination. The conflicting reports for calcium orotate highlight the importance of rigorous, independent verification of solubility data.[\[3\]](#)[\[8\]](#)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **zinc orotate dihydrate**, based on the widely accepted shake-flask method.[\[9\]](#)[\[10\]](#)[\[11\]](#) This method is considered the gold standard for poorly soluble compounds.

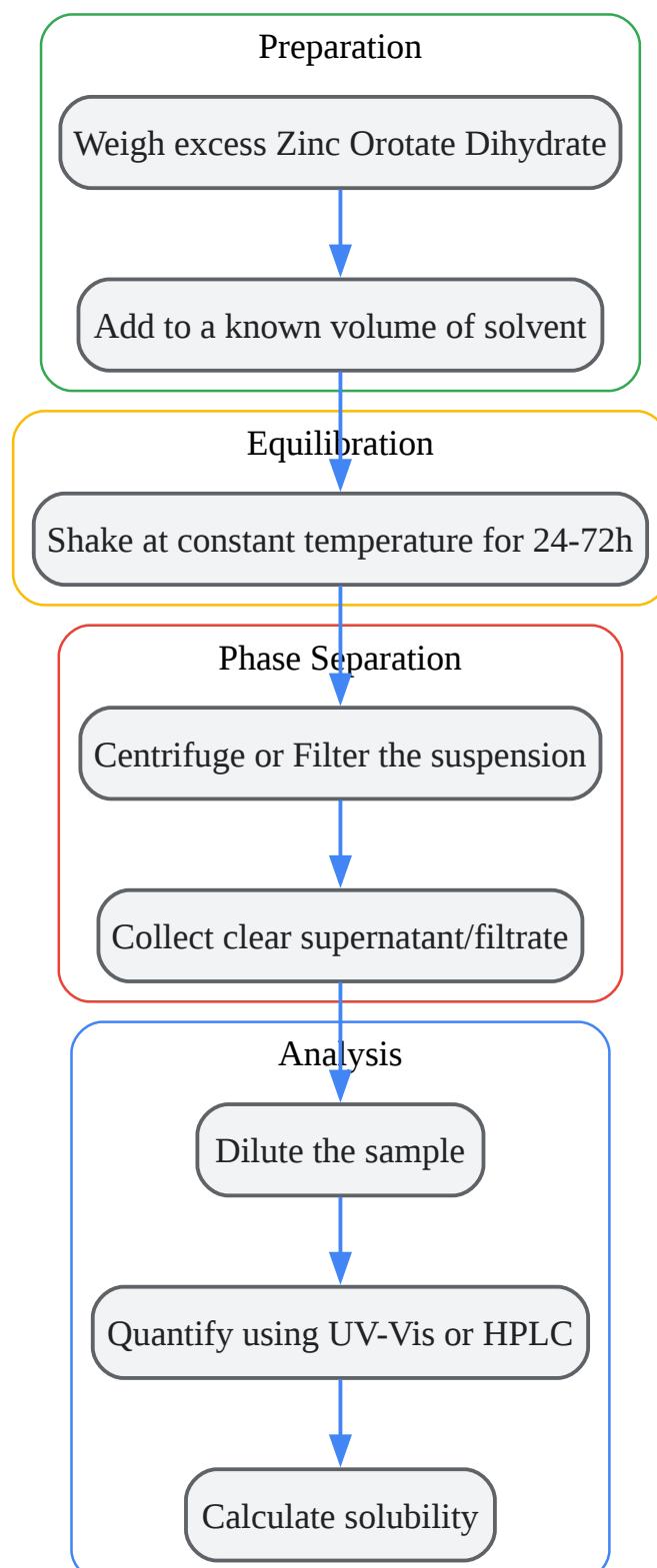
Materials and Equipment

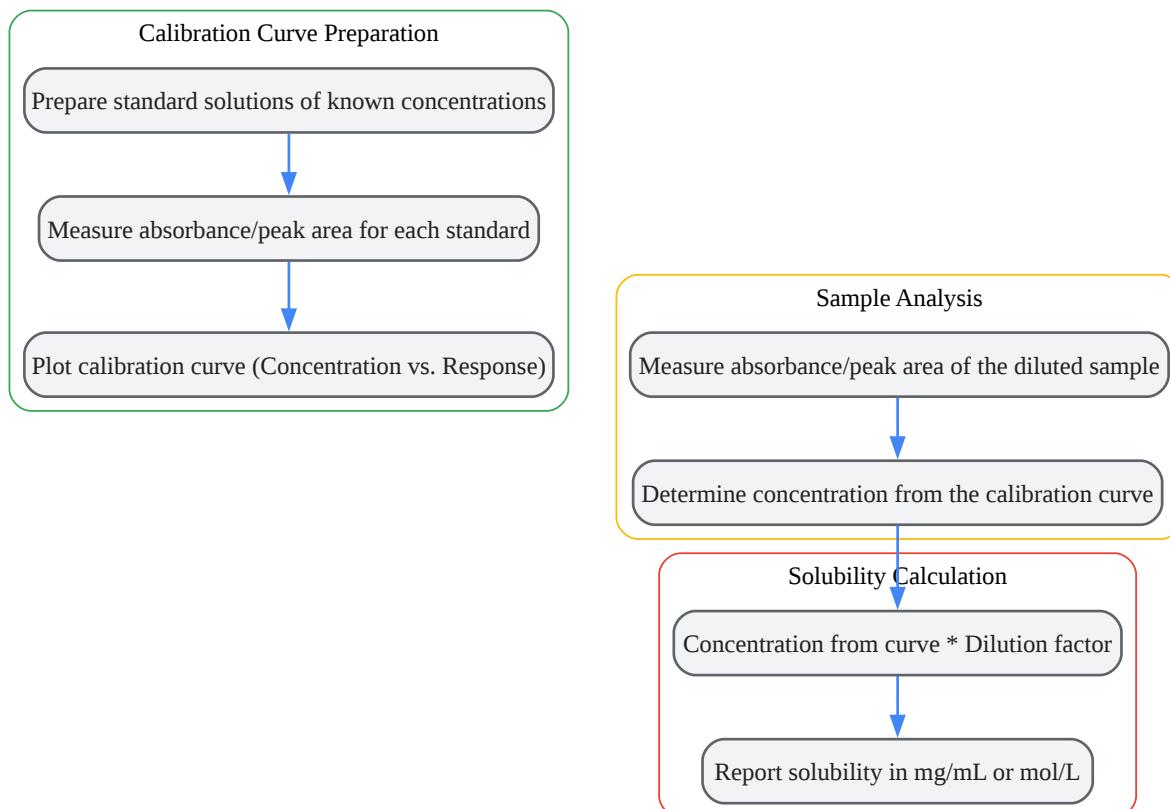
- **Zinc Orotate Dihydrate** (pure, crystalline powder)
- Solvents of interest (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), phosphate buffer solutions at various pH levels)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m pore size)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure

- Preparation: Add an excess amount of **zinc orotate dihydrate** to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.
- Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the solid from the liquid phase, either centrifuge the samples at a high speed or filter the suspension using a syringe filter. This step must be performed carefully to avoid any solid particles in the liquid sample.

- Sample Preparation for Analysis: Immediately after separation, pipette a known volume of the clear supernatant or filtrate and dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of **zinc orotate dihydrate** in the diluted samples using a validated analytical method.


Analytical Method for Quantification


Given that orotic acid, the anionic part of **zinc orotate dihydrate**, contains a chromophore, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for quantification.

- UV-Vis Spectrophotometry: The concentration of zinc orotate can be determined by measuring the absorbance of the saturated solution at the wavelength of maximum absorbance (λ_{max}) of the orotate moiety, which is approximately 280 nm.[12][13] A calibration curve should be prepared using standard solutions of known **zinc orotate dihydrate** concentrations.
- HPLC Method: A reverse-phase HPLC method with UV detection at around 280 nm can also be used for accurate quantification.[4][14][15] The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the solubility of **zinc orotate dihydrate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Magnesium orotate | 34717-03-8 [smolecule.com]
- 2. Magnesium Orotate | 34717-03-8 [chemicalbook.com]
- 3. wbcil.com [wbcil.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Magnesium Orotate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. chembk.com [chembk.com]
- 7. Lithium orotate | 5266-20-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. quora.com [quora.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. ijpsr.com [ijpsr.com]
- 13. Spectrophotometric simultaneous determination of orotic acid, creatinine and uric acid by orthogonal signal correction-partial least squares in spiked real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Orotic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. flore.unifi.it [flore.unifi.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Zinc Orotate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13150764#zinc-orotate-dihydrate-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com